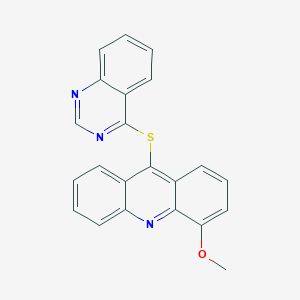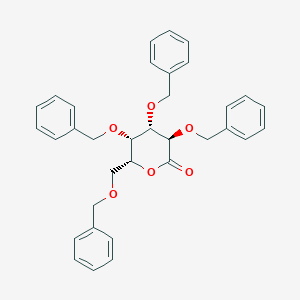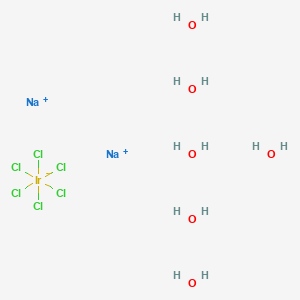
N,N-Dichlorophenytoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dichlorophenytoin is a chemical compound that has been widely studied for its potential use as an anticonvulsant drug. It is a derivative of phenytoin, a well-known anticonvulsant medication that is commonly used to treat epilepsy. N,N-Dichlorophenytoin is synthesized using a variety of methods and has been shown to have a number of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N,N-Dichlorophenytoin has been extensively studied for its potential use as an anticonvulsant medication. It has been shown to be effective in treating a variety of seizure disorders, including epilepsy. In addition, N,N-Dichlorophenytoin has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N,N-Dichlorophenytoin is not well understood. However, it is believed to work by inhibiting the spread of seizure activity in the brain. This is thought to occur through the modulation of ion channels in the brain, which affects the flow of ions across neuronal membranes.
Efectos Bioquímicos Y Fisiológicos
N,N-Dichlorophenytoin has a number of biochemical and physiological effects. It has been shown to increase the level of GABA (gamma-aminobutyric acid) in the brain, which is a neurotransmitter that inhibits the spread of seizure activity. In addition, N,N-Dichlorophenytoin has been shown to decrease the level of glutamate in the brain, which is a neurotransmitter that is involved in the spread of seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dichlorophenytoin has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential use as an anticonvulsant medication, which means that there is a large body of literature available on its properties and effects. However, one limitation is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities for lab experiments.
Direcciones Futuras
There are a number of future directions for the study of N,N-Dichlorophenytoin. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of new anticonvulsant medications based on the structure of N,N-Dichlorophenytoin. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential use in treating other neurological disorders.
Métodos De Síntesis
N,N-Dichlorophenytoin can be synthesized using a variety of methods. One common method involves the reaction of phenytoin with thionyl chloride and chloroform. This reaction results in the replacement of one of the hydrogen atoms on the phenytoin molecule with a chlorine atom, producing N-Chlorophenytoin. This compound is then reacted with chloroform and sodium hydroxide to produce N,N-Dichlorophenytoin.
Propiedades
Número CAS |
100965-46-6 |
|---|---|
Nombre del producto |
N,N-Dichlorophenytoin |
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
FATMGHVPZCFLDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3 |
Otros números CAS |
100965-46-6 |
Sinónimos |
N,N-dichlorophenytoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)

